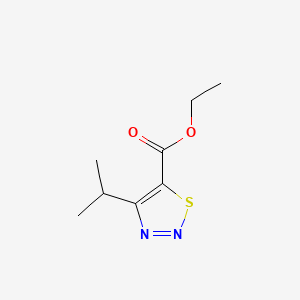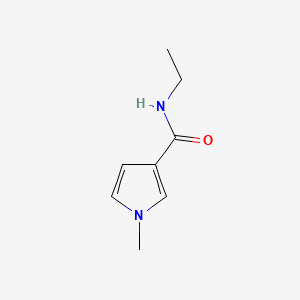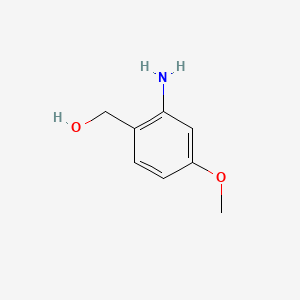
2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,(R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,®-(9CI) is a chemical compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,®-(9CI) typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide or dimethyl sulfate.
Alpha-Methylation: The alpha-methyl group can be introduced through alkylation reactions using methyl halides in the presence of a base.
Chiral Resolution: The ®-enantiomer can be obtained through chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may be explored for its potential as a therapeutic agent due to its structural similarity to other bioactive benzothiazoles.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: It may be utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Agriculture: The compound could be studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,®-(9CI) would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of cellular pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazolemethanamine: A simpler derivative without the methoxy and alpha-methyl groups.
6-Methoxybenzothiazole: Lacks the methanamine and alpha-methyl groups.
Alpha-Methylbenzothiazole: Does not have the methoxy and methanamine groups.
Uniqueness
2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,®-(9CI) is unique due to the presence of the methoxy, alpha-methyl, and methanamine groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
CAS No. |
185949-52-4 |
|---|---|
Molecular Formula |
C10H12N2OS |
Molecular Weight |
208.28 g/mol |
IUPAC Name |
(1R)-1-(6-methoxy-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H12N2OS/c1-6(11)10-12-8-4-3-7(13-2)5-9(8)14-10/h3-6H,11H2,1-2H3/t6-/m1/s1 |
InChI Key |
GVLKGGOYAOTINC-ZCFIWIBFSA-N |
SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)OC)N |
Isomeric SMILES |
C[C@H](C1=NC2=C(S1)C=C(C=C2)OC)N |
Canonical SMILES |
CC(C1=NC2=C(S1)C=C(C=C2)OC)N |
Synonyms |
2-Benzothiazolemethanamine,6-methoxy-alpha-methyl-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


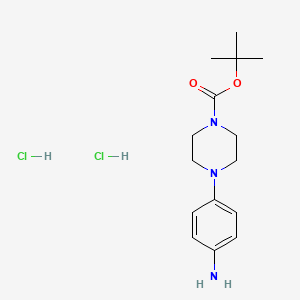
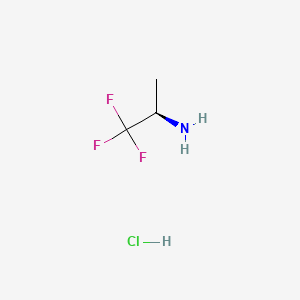
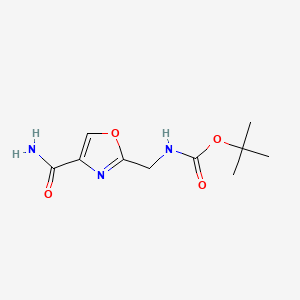
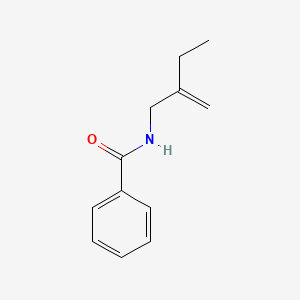
![2-[4-(2-Furyl)-3-thienyl]furan](/img/structure/B573333.png)
![Methyl (2R)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B573335.png)
